molecular formula C21H25N5O4 B1684485 Piroxantrone CAS No. 91441-23-5

Piroxantrone

Cat. No.: B1684485
CAS No.: 91441-23-5
M. Wt: 411.5 g/mol
InChI Key: UKNVCOILWOLTLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of piroxantrone involves several steps, starting with the preparation of the anthrapyrazole core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using batch or continuous flow reactors, followed by purification and quality control processes .

Chemical Reactions Analysis

Piroxantrone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as amino or hydroxyl groups are introduced.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

Piroxantrone has been extensively studied for its antitumor properties. It has shown activity against a wide range of cancers, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia

Comparison with Similar Compounds

Piroxantrone is part of the anthrapyrazole class of compounds, which includes other members such as losoxantrone and mitoxantrone . Compared to these compounds, this compound has shown reduced cardiotoxicity, making it a potentially safer option for cancer treatment . like other anthrapyrazoles, this compound’s efficacy and safety profile vary depending on the specific cancer type and patient population.

Similar Compounds

This compound’s unique combination of antitumor activity and reduced cardiotoxicity makes it a valuable compound for further research and development in cancer therapy.

Biological Activity

Piroxantrone is an anthrapyrazole compound that has garnered attention due to its potential as an antitumor agent, particularly in the context of various cancers. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and clinical implications based on diverse research findings.

This compound primarily exerts its antitumor effects through the inhibition of DNA topoisomerase II , an enzyme crucial for DNA replication and transcription. By binding to the enzyme, this compound induces DNA cleavage and prevents the proper re-ligation of DNA strands, leading to cell death, particularly in rapidly dividing cancer cells .

Structure-Activity Relationship

Research has shown that this compound and its analogues demonstrate varying degrees of cytotoxicity against different cancer cell lines. A study assessing nine anthrapyrazole compounds indicated that this compound exhibited significant inhibitory activity against topoisomerase II with an IC50 value of approximately 9.9 μM in MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance or reduce the efficacy of these compounds.

Cytotoxicity Profiles

The cytotoxic activity of this compound has been evaluated across multiple cancer types. Below is a summary table highlighting its IC50 values in various studies:

Cancer Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)9.9
K562 (Leukemia)3.6
FaDu (Head and Neck Cancer)10.0
CHO (Chinese Hamster Ovary)5.0

These values indicate that this compound is particularly effective against breast cancer and leukemia cell lines, while showing less potency in other types.

Clinical Studies

This compound has been evaluated in clinical settings, especially for patients with metastatic breast cancer who had previously failed other chemotherapy regimens. One notable study reported a response rate of 63% among women treated with this compound, indicating its potential effectiveness in this challenging patient population .

Case Studies

Several case studies have illustrated the application of this compound in clinical trials:

  • Case Study 1 : In a trial involving women with metastatic breast cancer, this compound demonstrated significant antitumor activity, leading to further investigations into optimal dosing strategies and combination therapies .
  • Case Study 2 : A clinical evaluation highlighted the drug's efficacy in patients who had experienced treatment failure with standard therapies, showcasing its role as a potential salvage therapy .

Toxicity and Side Effects

Despite its efficacy, this compound is associated with cardiotoxicity, which poses a significant concern for long-term use. Clinical observations have noted that high cumulative doses can lead to heart-related complications . Research into cardioprotective strategies, such as using dexrazoxane to mitigate these effects, is ongoing.

Properties

CAS No.

91441-23-5

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

InChI

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2

InChI Key

UKNVCOILWOLTLJ-UHFFFAOYSA-N

SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

Canonical SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours.

solubility

H2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI942;  PD111815;  CI 942;  PD 111815;  CI-942;  PD-111815; Piroxantrone;  oxanthrazole;  oxantrazole;  Piroxantrone HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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